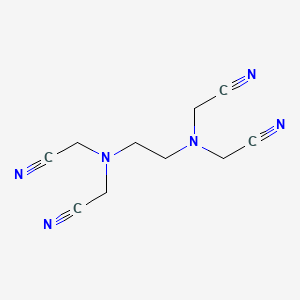

(Ethylenedinitrilo)tetraacetonitrile

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49104. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Número CAS |

5766-67-6 |

|---|---|

Fórmula molecular |

C10H12N6 |

Peso molecular |

216.24 g/mol |

Nombre IUPAC |

2-[2-[bis(cyanomethyl)amino]ethyl-(cyanomethyl)amino]acetonitrile |

InChI |

InChI=1S/C10H12N6/c11-1-5-15(6-2-12)9-10-16(7-3-13)8-4-14/h5-10H2 |

Clave InChI |

FDWRKVKXYZRYOD-UHFFFAOYSA-N |

SMILES |

C(CN(CC#N)CC#N)N(CC#N)CC#N |

SMILES canónico |

C(CN(CC#N)CC#N)N(CC#N)CC#N |

melting_point |

128.0 °C |

Otros números CAS |

5766-67-6 |

Descripción física |

OtherSolid |

Pictogramas |

Irritant |

Origen del producto |

United States |

Catalytic Hydrogenation:this Method Involves the Reaction of the Nitrile with Hydrogen Gas H₂ in the Presence of a Metal Catalyst.libretexts.orgyoutube.comcommonly Used Catalysts Include Palladium Pd , Platinum Pt , or Raney Nickel.libretexts.orgthe Reaction Requires Elevated Temperatures and Pressures. This Method is Often Considered Greener Than Using Metal Hydrides.

Derivatization Chemistry of this compound

The derivatization of this compound leverages the reactivity of its four nitrile groups to synthesize a wide array of new molecules with distinct properties and functionalities. These derivatization reactions are fundamental to tailoring the compound for specific applications, such as the development of complexing agents, functional materials, and intermediates for heterocycle synthesis. researchgate.net

The primary routes for derivatization are the nucleophilic addition reactions discussed previously. Each transformation of the nitrile group introduces a new type of reactivity, opening up further synthetic possibilities.

Synthesis of Tetrapodal Ligands: The conversion of the four nitrile groups into coordinating moieties like carboxylic acids (forming EDTA), amidines, or primary amines creates powerful tetrapodal chelating agents. The ethylenediamine backbone provides a pre-organized scaffold for coordinating to a single metal center, a key feature in coordination chemistry.

Heterocycle Synthesis: Nitriles are versatile precursors for various nitrogen-containing heterocycles. nih.gov For example, reaction with azides (e.g., sodium azide) can convert the nitrile groups into tetrazole rings, resulting in a tetra-tetrazolyl derivative. These derivatives are explored for their potential as ligands or energetic materials.

Functional Polymer Precursors: By converting the nitrile groups into other reactive functionalities, such as vinyl groups or acrylates (via reduction to amines followed by acylation), this compound can be transformed into a tetra-functional monomer suitable for various polymerization techniques, including free-radical or condensation polymerization.

The derivatization capabilities are summarized in the following table, highlighting the transformation from the parent compound to various classes of derivatives.

| Starting Functional Group | Reagent/Reaction Type | Resulting Functional Group | Class of Derivative |

|---|---|---|---|

| Nitrile (-C≡N) | Hydrolysis | Carboxylic Acid (-COOH) | Poly-carboxylic Acid (EDTA) |

| Nitrile (-C≡N) | Addition of Amines | Amidine (-C(=NH)NH₂) | Poly-amidine |

| Nitrile (-C≡N) | Reduction (LiAlH₄) | Amine (-CH₂NH₂) | Poly-amine |

| Nitrile (-C≡N) | Addition of Hydrazoic Acid (HN₃) or NaN₃/NH₄Cl | Tetrazole | Tetra-tetrazole Ligand |

| Amine (-CH₂NH₂) | Acylation with Acryloyl chloride | Acrylamide (-NHC(=O)CH=CH₂) | Tetra-functional Acrylamide Monomer |

Chemical Transformations and Reactivity Profiles of Ethylenedinitrilo Tetraacetonitrile

Hydrolytic Conversion of (Ethylenedinitrilo)tetraacetonitrile to Ethylenediaminetetraacetic Acid (EDTA)

The conversion of this compound (EDTN) to Ethylenediaminetetraacetic acid (EDTA) is a crucial step in the two-stage synthesis process, often referred to as the Singer method. bris.ac.uk This method is favored for producing a very pure form of EDTA. bris.ac.uknih.gov The process involves the hydrolysis of the four nitrile functional groups on the EDTN molecule to form the corresponding carboxylic acid groups of EDTA. This transformation is typically achieved through alkaline hydrolysis. nih.govgoogle.com

Kinetic Analysis of this compound Hydrolysis

Kinetic studies on the hydrolysis of similar compounds show that the reaction rate can be modeled by considering contributions from acidic, neutral, and alkaline conditions. rsc.org For the alkaline hydrolysis of EDTN, the rate is dependent on the concentration of hydroxide (B78521) ions. The reaction is typically conducted by heating the nitrile under reflux with a solution of a strong base like sodium hydroxide. chemguide.co.uk The progress of the reaction can be monitored by measuring the evolution of ammonia (B1221849) gas, a key byproduct of the hydrolysis. google.comgoogle.com A Chinese patent details a specific example where EDTN is treated with a 30% sodium hydroxide solution, initially at 40°C and then heated to a slight boil for 4 to 5 hours to drive the reaction to completion and remove the ammonia byproduct. google.com

Influence of pH and Temperature on Hydrolysis Pathways and Product Distribution

The pH and temperature are critical parameters that significantly influence the rate and outcome of the EDTN hydrolysis.

Influence of pH: The hydrolysis of nitriles can be catalyzed by both acids and bases. chemguide.co.uk

Alkaline Conditions: Alkaline hydrolysis is the preferred industrial method for converting EDTN to EDTA. nih.govgoogle.com The nitrile is heated with a strong caustic solution, such as sodium hydroxide, to saponify the nitrile groups. google.com This process directly yields the tetrasodium (B8768297) salt of EDTA (Na₄EDTA). google.comgoogle.com The reaction under high pH is generally faster and more efficient. nih.gov The final product in alkaline hydrolysis is the salt of the carboxylic acid (e.g., sodium ethanoate from ethanenitrile), and ammonia gas is liberated. chemguide.co.uk To obtain the free acid form of EDTA, the resulting solution must be acidified with a strong acid like sulfuric or hydrochloric acid to a pH below 3. google.comgoogle.com

Acidic Conditions: Acidic hydrolysis involves heating the nitrile with a dilute acid like hydrochloric acid. chemguide.co.uk This process yields the free carboxylic acid (EDTA) directly, along with the corresponding ammonium (B1175870) salt (e.g., ammonium chloride). chemguide.co.uk

Influence of Temperature: Temperature has a pronounced effect on the hydrolysis rate. As with most chemical reactions, an increase in temperature significantly accelerates the rate of hydrolysis. nih.gov Industrial processes for EDTN hydrolysis are conducted at elevated temperatures, typically ranging from 40°C up to 105°C, to ensure a reasonable reaction time. google.com One patent specifies heating the reaction mixture to a "slight boil" to facilitate the reaction and drive off the ammonia byproduct. google.com Studies on other hydrolysis reactions have shown a 2.5- to 3.9-fold increase in the hydrolysis rate for every 10°C rise in temperature. nih.gov

The table below summarizes typical reaction conditions for the alkaline hydrolysis of EDTN as described in patent literature.

| Parameter | Value/Condition | Source |

| Hydrolyzing Agent | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | google.com |

| Concentration | 25-50% NaOH or KOH solution | google.com |

| Reaction Temperature | 40°C - 105°C | google.com |

| Reaction Time | 2 - 6 hours | google.com |

| Final pH (for acid form) | 1 - 3 (after acidification) | google.com |

Mechanistic Studies of Nitrile Hydrolysis to Carboxylic Acids in this compound

The hydrolysis of the four nitrile groups in this compound to carboxylic acids proceeds through a well-established two-step mechanism for each group. chemguide.co.uk

Formation of the Amide Intermediate: The first step is the hydration of the carbon-nitrogen triple bond of the nitrile.

Under alkaline conditions , a hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbon atom of the nitrile group. The resulting intermediate is then protonated by water to form an amide, specifically a tetra-amide intermediate in the case of EDTN.

Under acidic conditions , the nitrogen atom of the nitrile is first protonated by the acid. This increases the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack by a water molecule. Subsequent deprotonation leads to the formation of the amide intermediate. chemguide.co.ukyoutube.comyoutube.com

Hydrolysis of the Amide: The second step is the hydrolysis of the amide intermediate to the carboxylic acid (or its carboxylate salt) and ammonia (or the ammonium ion).

Under alkaline conditions , the hydroxide ion attacks the carbonyl carbon of the amide. This is followed by the elimination of an amide ion (NH₂⁻) as a leaving group, which is a very strong base and immediately abstracts a proton from the newly formed carboxylic acid to produce ammonia (NH₃) and the carboxylate salt (e.g., the tetrasodium salt of EDTA). chemguide.co.uk The liberation of ammonia gas helps drive the reaction to completion. google.com

Under acidic conditions , the carbonyl oxygen of the amide is protonated, enhancing the electrophilicity of the carbonyl carbon for attack by water. The subsequent loss of ammonia as a leaving group results in the formation of the carboxylic acid and an ammonium ion (NH₄⁺). chemguide.co.uk

Enzymatic pathways for nitrile hydrolysis also exist, utilizing nitrilase or a combination of nitrile hydratase and amidase, though chemical hydrolysis is standard for industrial EDTA production. researchgate.netresearchgate.net

By-product Formation and Purity Implications in EDTA Production from this compound

The synthesis of EDTA via the this compound intermediate is known as the two-step Singer synthesis. bris.ac.uk A significant advantage of this method is the high purity of the final EDTA product. bris.ac.uknih.gov

The key to this high purity lies in the isolation of the EDTN intermediate. EDTN is insoluble and precipitates from the reaction mixture, allowing it to be separated and washed. nih.gov This washing step removes impurities that would otherwise contaminate the final product. The primary byproduct of the hydrolysis step itself is ammonia, which is volatile and can be readily removed from the reaction mixture by heating. google.comgoogle.com

This contrasts with the single-step synthesis method, where ethylenediamine (B42938), formaldehyde (B43269), and a cyanide source react directly to form the salt of EDTA without isolating an intermediate. In the single-step process, side reactions can lead to the formation of impurities, most notably the salt of nitrilotriacetic acid (NTA), another chelating agent. bris.ac.uk The separation of NTA from EDTA is more complex. Therefore, the two-step process involving the hydrolysis of purified EDTN is the preferred route when a very pure form of EDTA is required. bris.ac.uk

Investigation of Other Reactions Involving the Nitrile Functionalities in this compound

Reduction of Nitrile Groups in this compound to Amines

The nitrile groups in this compound can be reduced to form primary amines. This transformation would convert EDTN into a polyamine structure, specifically N,N,N',N'-tetrakis(2-aminoethyl)ethylenediamine. The reduction of nitriles is a standard transformation in organic chemistry and can be accomplished using several methods.

Structural Characterization and Spectroscopic Analysis of Ethylenedinitrilo Tetraacetonitrile

Advanced Spectroscopic Techniques for the Elucidation of (Ethylenedinitrilo)tetraacetonitrile Structure

Spectroscopy is a cornerstone in the structural analysis of this compound, offering non-destructive methods to probe its atomic and molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the local chemical environments of specific nuclei. Due to the molecule's high degree of symmetry—with a C2 axis of rotation bisecting the ethylene (B1197577) bridge—the NMR spectra are characteristically simple.

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show two distinct signals corresponding to the two types of methylene (B1212753) protons. The high symmetry of the molecule renders the four methylene groups adjacent to the nitrile functions chemically equivalent, and the two methylene groups of the ethylenediamine (B42938) backbone are also equivalent. Publicly available data from spectral databases confirm the acquisition of ¹H NMR spectra for this compound. nih.gov

¹³C NMR Spectroscopy : Similarly, the carbon-13 NMR spectrum displays a limited number of signals, reflecting the molecular symmetry. Three distinct carbon environments are predicted: one for the nitrile carbons (-C≡N), one for the methylene carbons adjacent to the nitriles (-CH₂-CN), and one for the ethylene bridge carbons (-N-CH₂-CH₂-N-). Spectral data for ¹³C NMR have been recorded and are available in chemical databases. nih.gov

¹⁵N NMR Spectroscopy : Nitrogen-15 NMR would be a valuable tool for directly probing the nitrogen environments of both the tertiary amine and the nitrile groups. However, specific ¹⁵N NMR data for this compound are not widely reported in the surveyed scientific literature.

Table 1: Predicted NMR Data for this compound This table is generated based on the structural symmetry of the molecule. Actual chemical shifts can vary based on solvent and experimental conditions.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~3.8 | Singlet | -CH₂-CN |

| ¹H | ~2.9 | Singlet | -N-CH₂-CH₂-N- |

| ¹³C | ~115-120 | Singlet | -C≡N |

| ¹³C | ~45-50 | Singlet | -CH₂-CN |

Vibrational spectroscopy probes the characteristic stretching and bending frequencies of chemical bonds within a molecule.

Infrared (IR) Spectroscopy : The IR spectrum of this compound is dominated by a strong, sharp absorption band characteristic of the nitrile functional group (-C≡N). This band typically appears in the region of 2260-2240 cm⁻¹. quimicaorganica.org The presence of this distinct peak is a key identifier for the compound. Other significant absorptions include C-H stretching frequencies for the methylene groups and C-N stretching vibrations. Fourier Transform Infrared (FTIR) spectra have been documented, often using a KBr wafer technique for solid-state analysis. nih.gov

Raman Spectroscopy : While specific experimental Raman spectra for this compound are not readily found in the literature, the technique would serve as an excellent complement to IR spectroscopy. Due to the molecule's symmetry, vibrations that are weak or forbidden in the IR spectrum may be strong in the Raman spectrum. The symmetric stretch of the four nitrile groups, in particular, would be expected to produce a strong and characteristic Raman signal.

Table 2: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

|---|---|---|

| ~2900-3000 | Medium | C-H Stretch (Methylene) |

| ~2250 | Strong, Sharp | C≡N Stretch (Nitrile) |

| ~1400-1450 | Medium | C-H Bend (Scissoring) |

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure through fragmentation patterns. The monoisotopic mass of this compound is 216.11235 Da. uni.lu

Analysis via techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) confirms the molecular ion peak corresponding to this mass. nih.govuni.lu High-resolution mass spectrometry would provide a precise mass measurement, confirming the molecular formula C₁₀H₁₂N₆. uni.lu

While detailed fragmentation studies are not extensively published, the expected fragmentation pattern would involve characteristic losses:

Cleavage of cyanomethyl radicals (•CH₂CN).

Scission of the ethylenediamine C-C bond.

Loss of acetonitrile (B52724) (CH₃CN) through rearrangement.

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, have been calculated for various adducts. uni.lu

Table 3: Predicted Mass Spectrometry Data for this compound Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 217.11963 | 160.8 |

| [M+Na]⁺ | 239.10157 | 164.5 |

| [M-H]⁻ | 215.10507 | 164.5 |

X-ray Crystallography and Solid-State Characterization of this compound

X-ray crystallography provides the most definitive structural information by mapping electron density in a single crystal, revealing precise bond lengths, bond angles, and three-dimensional packing. nih.gov

Despite its status as a fundamental chelating agent and chemical intermediate, a single-crystal X-ray diffraction structure for this compound has not been reported in the primary scientific literature or major crystallographic databases. chemicalbook.comchemicalbook.com The determination of its crystal structure would be a significant contribution to the field, providing unambiguous proof of its solid-state conformation.

Without a solved crystal structure, studies on polymorphism—the ability of a compound to exist in more than one crystal form—are not possible. Such studies would require the generation and characterization of different crystalline phases.

A definitive analysis of the intermolecular forces and crystal packing arrangement is entirely dependent on the successful determination of its crystal structure. However, based on the molecular structure, several types of interactions can be predicted to govern its solid-state assembly:

Dipole-Dipole Interactions : The highly polar nitrile groups create significant molecular dipoles, which would lead to strong dipole-dipole interactions that play a major role in the crystal lattice energy.

The interplay of these forces would dictate the specific packing motif, influencing physical properties such as melting point and solubility. chemicalbook.com

Computational Chemistry and Theoretical Studies of this compound

Computational chemistry serves as an indispensable tool for investigating the properties of molecules like this compound, especially when empirical data is scarce. Through the application of quantum mechanics and classical mechanics principles, it is possible to model the molecule's structure, stability, and reactivity with a high degree of accuracy. These theoretical insights are crucial for understanding its role as a precursor in chemical synthesis and its potential interactions in various chemical environments.

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to determining the most stable three-dimensional arrangement of atoms in this compound and understanding the distribution of electrons within the molecule.

Molecular Geometry Optimization: A geometry optimization calculation would be the first step in a computational study. Using a functional such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), the calculation iteratively adjusts the positions of the atoms to find the minimum energy structure on the potential energy surface. This optimized geometry provides key structural parameters.

While specific published data for this compound is not available, a hypothetical optimized geometry would yield data similar to that presented in Table 4.3.1.1. The bond lengths and angles would be expected to be consistent with a molecule containing an ethylenediamine backbone with four attached acetonitrile groups. For instance, the C-C single bond of the ethylenediamine bridge would be approximately 1.54 Å, and the C≡N triple bonds of the nitrile groups would be around 1.15 Å.

Interactive Data Table 4.3.1.1: Hypothetical Optimized Geometric Parameters for this compound This table is illustrative and represents the type of data obtained from DFT calculations.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length (Å) | C-C (ethylene) | 1.542 |

| Bond Length (Å) | C-N (ethylene-amine) | 1.475 |

| Bond Length (Å) | N-CH₂CN | 1.468 |

| Bond Length (Å) | C-C (acetonitrile) | 1.471 |

| Bond Length (Å) | C≡N | 1.153 |

| Bond Angle (°) | C-N-C (amine) | 112.5 |

| Bond Angle (°) | N-C-C (ethylene) | 110.8 |

| Bond Angle (°) | C-C≡N | 178.9 |

| Dihedral Angle (°) | N-C-C-N | -65.2 (gauche) |

Electronic Structure Analysis: Following geometry optimization, an analysis of the electronic structure can be performed. This includes calculating the distribution of electron density and the energies of the molecular orbitals. Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to determine the partial atomic charges on each atom. These charges are critical for understanding the molecule's reactivity, particularly its behavior as a chelating agent.

The molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also of significant interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and chemical reactivity. For this compound, the lone pairs on the nitrogen atoms would contribute significantly to the HOMO, while the π* orbitals of the nitrile groups would be major components of the LUMO.

The flexibility of the ethylenediamine backbone allows this compound to exist in multiple conformations. Conformational analysis aims to identify the stable conformers and the energy barriers for interconversion between them.

A systematic conformational search can be performed by rotating the molecule around its key single bonds, such as the central C-C bond and the C-N bonds. For each rotational step, a geometry optimization would be carried out to find the nearest local energy minimum. The result is a potential energy surface that maps the energy of the molecule as a function of its conformation.

The most stable conformer of this compound would likely adopt a gauche conformation around the central N-C-C-N dihedral angle to minimize steric hindrance between the bulky tetraacetonitrile groups. The energy differences between various conformers (e.g., anti vs. gauche) and the rotational energy barriers can be quantified. This information is crucial for understanding the molecule's behavior in solution and its ability to adopt specific geometries when coordinating with metal ions.

Interactive Data Table 4.3.2.1: Hypothetical Relative Energies of this compound Conformers This table is illustrative, showing the kind of data a conformational analysis would produce.

| Conformer | N-C-C-N Dihedral Angle (°) | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| Gauche | ~60 | 0.00 | ~95 |

| Anti | 180 | 2.5 | ~5 |

| Eclipsed | 0 | 5.8 | <1 |

Computational chemistry can also be used to model chemical reactions involving this compound. A key industrial reaction is its hydrolysis to form Ethylenediaminetetraacetic acid (EDTA). nih.govnih.gov Simulating this reaction pathway can provide valuable insights into the mechanism and kinetics.

Reaction Pathway Simulation: To study the hydrolysis reaction, a computational model would include this compound and the reacting species (e.g., water or hydroxide (B78521) ions). The simulation would map out the geometric and energetic changes as the reactants are converted into products. This involves locating the transition state(s), which are the highest energy points along the reaction coordinate.

Methods such as the Nudged Elastic Band (NEB) or the Synchronous Transit-Guided Quasi-Newton (STQN) method can be used to find the transition state geometry. Once located, a frequency calculation is performed to confirm that it is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Transition State Analysis: The energy difference between the reactants and the transition state gives the activation energy (Ea) of the reaction. According to transition state theory, the activation energy is a key determinant of the reaction rate. For the multi-step hydrolysis of the four nitrile groups, a series of transition states and intermediates would be identified. Computational studies could reveal whether the hydrolysis of the first nitrile group is the rate-determining step and how the presence of other nitrile groups affects the reactivity.

A hypothetical energy profile for the first step of the base-catalyzed hydrolysis of one nitrile group is presented in Table 4.3.3.1.

Interactive Data Table 4.3.3.1: Hypothetical Energy Profile for the First Step of Hydrolysis This table is for illustrative purposes to show the data obtained from a reaction pathway simulation.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + OH⁻ | 0.0 |

| Transition State 1 | Nucleophilic attack of OH⁻ on nitrile carbon | +15.2 |

| Intermediate 1 | Tetrahedral intermediate | -5.7 |

| Transition State 2 | Proton transfer | +8.9 |

| Intermediate 2 | Amide intermediate | -12.4 |

These computational approaches, while not yet published for this specific molecule, provide a robust framework for a deep and quantitative understanding of the structural, electronic, and reactive properties of this compound.

Purity Assessment, Isolation Strategies, and Analytical Methods for Ethylenedinitrilo Tetraacetonitrile

Methodologies for the Isolation and Purification of (Ethylenedinitrilo)tetraacetonitrile

The isolation and purification of this compound from a crude reaction mixture are essential steps to ensure it meets the stringent purity requirements for its subsequent use, such as the hydrolysis to Ethylenediaminetetraacetic acid (EDTA). The primary strategies employed are crystallization and chromatography, each offering distinct advantages in removing different types of impurities.

Crystallization and Filtration Protocols for Crude this compound

Crystallization is a fundamental technique for purifying solid organic compounds. For this compound, which is a solid at room temperature, this method is highly effective for removing soluble impurities and unreacted starting materials from the synthesis process. nih.gov

The general protocol involves dissolving the crude this compound product in a suitable solvent at an elevated temperature to create a saturated solution. The choice of solvent is critical; it should readily dissolve the compound at high temperatures but have low solubility for it at low temperatures, while impurities should remain either insoluble at high temperatures or soluble at low temperatures.

Crystallization Procedure:

Dissolution: The crude solid is placed in an appropriate flask, and a selected solvent is added. The mixture is heated to the solvent's boiling point to dissolve the compound. uct.ac.za To avoid superheating, boiling chips or a wooden applicator stick may be added. uct.ac.za

Hot Filtration (if necessary): If insoluble impurities are present, a hot filtration step is performed to remove them from the saturated solution.

Cooling and Crystallization: The hot, clear solution is then allowed to cool slowly and undisturbed to room temperature. This slow cooling promotes the formation of large, pure crystals. If crystallization does not initiate spontaneously, it can be induced by scratching the inner surface of the flask with a glass rod or by adding a seed crystal. uct.ac.za

Maximizing Yield: Once the solution has reached room temperature, it is often chilled in an ice bath to maximize the precipitation of the product from the solvent. uct.ac.za

Collection and Washing: The purified crystals are collected via vacuum filtration, typically using a Büchner or Hirsch funnel. uct.ac.za The collected crystals (the "filter cake") are then washed with a small amount of the cold crystallization solvent to remove any remaining soluble impurities adhering to the crystal surfaces.

Drying: The final step is to dry the purified crystals to remove any residual solvent.

The selection of an appropriate solvent is determined through empirical testing, considering the polarity of this compound.

Table 1: Potential Solvent Systems for Crystallization

Chromatographic Techniques for the Separation and Enrichment of this compound

When crystallization alone is insufficient to achieve the desired level of purity, or for the isolation of minor components, chromatographic techniques are employed. High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool for the purification of non-volatile compounds like this compound.

Preparative HPLC: In this mode, larger columns are used to separate substantial quantities of the compound. A common approach would be reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase. The components of the mixture separate based on their relative affinities for the two phases. Fractions are collected as they elute from the column, and those containing the pure product are combined and the solvent evaporated.

Normal-Phase HPLC: Alternatively, normal-phase chromatography, which uses a polar stationary phase (like silica) and a nonpolar mobile phase, can be effective, given the polar nature of the six nitrogen atoms in the molecule.

Table 2: Chromatographic Methods for this compound Purification

Identification and Quantification of Impurities within this compound Batches

A critical aspect of quality control is the identification and quantification of impurities. The synthesis of this compound can result in several process-related impurities, including unreacted starting materials, partially reacted intermediates, and byproducts from side reactions.

Development of Trace Analytical Methods for Impurity Profiling

To ensure the high purity of this compound, sensitive analytical methods are required to detect and quantify impurities at trace levels. The development of these methods focuses on achieving low detection limits and high specificity.

Common impurities may arise from the typical synthesis route involving ethylenediamine (B42938), formaldehyde (B43269), and hydrogen cyanide. These can include:

Unreacted ethylenediamine.

Glycolonitrile (from formaldehyde and hydrogen cyanide).

Aminoacetonitrile and iminodiacetonitrile (B147120) (partially substituted intermediates).

Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal for this purpose. These hyphenated techniques provide both separation of the impurities from the main compound and their definitive identification through their mass-to-charge ratio and fragmentation patterns.

Table 3: Analytical Techniques for Impurity Detection

Impact of Specific Impurities on the Subsequent Hydrolysis to EDTA

The presence of impurities in this compound can have a significant detrimental effect on the efficiency and purity of its subsequent hydrolysis to form EDTA.

Formation of Impure EDTA: Partially substituted nitriles, such as iminodiacetonitrile or N,N'-bis(cyanomethyl)ethylenediamine, will also undergo hydrolysis. This leads to the formation of other aminocarboxylic acids that are structurally similar to EDTA. These related substances can be difficult and costly to separate from the final EDTA product, compromising its purity and chelating performance.

Complexation Issues: The presence of these other chelating agents can interfere with the intended application of the EDTA by competing for metal ions.

Therefore, stringent control over the purity of the this compound intermediate is paramount for producing high-quality EDTA.

Quality Control and Analytical Method Validation for this compound

To consistently produce this compound of a defined quality, a validated analytical method for routine quality control is essential. This ensures that the method used for assay and impurity determination is reliable, reproducible, and fit for its intended purpose. jetir.org The validation process is typically performed according to guidelines from the International Council for Harmonisation (ICH). edqm.eueuropa.eu

The validation of an analytical procedure provides a high level of assurance that the method will consistently yield results that are accurate and precise. nih.gov For an assay of this compound, an HPLC method is commonly validated by assessing a set of specific performance characteristics.

Table 4: Key Parameters for Analytical Method Validation (based on ICH Q2(R1))

This rigorous validation process ensures that every batch of this compound is tested using a method that is proven to be accurate and reliable, guaranteeing its quality before it is used in further manufacturing processes.

Establishing Purity Standards and Reference Materials for this compound

The establishment of purity standards and the availability of certified reference materials (CRMs) are fundamental for the accurate and consistent quantification of this compound. While specific, publicly available purity monographs for this compound are not widely documented, the principles for their development are well-established within the field of analytical chemistry and are guided by international standards organizations.

A primary method for the absolute purity assessment of organic compounds is Quantitative Nuclear Magnetic Resonance (qNMR). nih.gov This technique is considered a primary ratio method of measurement and does not require a specific reference material of the analyte itself; instead, commercially available, highly pure and traceable standards are used. bruker.com The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for a direct comparison of the analyte signal to that of a certified reference standard. sigmaaldrich.com For this compound, a qNMR method would typically involve the use of a certified internal standard with known purity, which is weighed with the sample and dissolved in a suitable deuterated solvent.

The development of a Certified Reference Material (CRM) for this compound would follow a rigorous protocol as outlined by organizations such as the International Organization for Standardization (ISO) through guides like ISO 17034. alpharesources.com This process involves:

Material Selection and Preparation: A high-purity batch of this compound would be synthesized and purified using optimized methods to minimize impurities.

Characterization: The material would be extensively characterized using a battery of analytical techniques to confirm its identity and determine its purity. These would include NMR, mass spectrometry, and chromatographic methods.

Homogeneity and Stability Studies: The batch would be tested for homogeneity to ensure that each unit of the CRM has the same composition within specified statistical limits. nih.govnih.gov Stability studies would also be conducted under various storage conditions to establish a shelf-life and ensure the material's integrity over time. nih.govnih.govresearchgate.net

Value Assignment: The purity value of the CRM would be assigned based on the results of characterization by one or more reference methods at a national metrology institute or through an interlaboratory comparison study involving competent laboratories. nih.gov The assigned value would have metrological traceability to the International System of Units (SI). alpharesources.com

The following table outlines the typical data that would be provided in a certificate for a hypothetical this compound CRM.

| Parameter | Specification | Method |

| Certified Purity | ≥ 99.5% | Quantitative ¹H-NMR |

| Identity | Conforms to structure | ¹H-NMR, ¹³C-NMR, MS, IR |

| Water Content | ≤ 0.1% | Karl Fischer Titration |

| Residual Solvents | As per ICH Q3C | Headspace GC-MS |

| Traceability | Traceable to NIST SRM | N/A |

This table is a representation of typical data for a CRM and is not based on an existing CRM for this compound.

Robustness and Reproducibility of Analytical Techniques

The validation of analytical methods is crucial to ensure they are suitable for their intended purpose. google.com For the analysis of this compound, key techniques would include High-Performance Liquid Chromatography (HPLC) for purity and impurity profiling, and NMR for identity and quantitative assessment. The robustness and reproducibility of these methods are critical validation parameters.

Robustness refers to the capacity of an analytical method to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. nih.gov For an HPLC method for this compound, robustness would be assessed by intentionally varying parameters such as:

Mobile phase composition (e.g., ±2% change in organic solvent ratio)

pH of the mobile phase buffer (e.g., ±0.2 units)

Column temperature (e.g., ±5 °C)

Flow rate (e.g., ±10%)

Wavelength of detection (e.g., ±2 nm)

The effect of these changes on critical parameters like peak retention time, resolution between the main peak and impurities, and peak shape would be evaluated.

Reproducibility is the precision of the method under different conditions, such as in different laboratories, with different analysts, or on different instruments. nih.gov Interlaboratory comparison studies are the gold standard for assessing reproducibility. nih.gov In such a study, the same sample of this compound would be sent to multiple laboratories for analysis using the same validated method. The results would be statistically analyzed to determine the inter-laboratory variation.

For qNMR , the reproducibility is generally high due to the inherent quantitative nature of the technique. bruker.com However, factors that can influence reproducibility include:

Instrument parameters (e.g., pulse sequence, relaxation delays)

Sample preparation (e.g., weighing accuracy, dissolution)

Data processing (e.g., phasing, baseline correction, integration)

A study assessing the reproducibility of a qNMR method for this compound would involve multiple analysts preparing and analyzing samples on different NMR spectrometers and comparing the quantitative results.

The following table summarizes key validation parameters and typical acceptance criteria for an HPLC method for purity assessment of this compound.

| Validation Parameter | Description | Typical Acceptance Criteria |

| Specificity | Ability to assess the analyte in the presence of impurities, degradants, and matrix components. | Peak purity index > 0.99; No interference at the retention time of the main peak. |

| Linearity | Ability to obtain test results which are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 |

| Range | The interval between the upper and lower concentration of analyte for which the method has suitable precision, accuracy, and linearity. | e.g., 80% to 120% of the target concentration. |

| Accuracy | The closeness of test results to the true value. | Recovery of 98.0% to 102.0% for spiked samples. |

| Precision (Repeatability & Intermediate Precision) | The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2.0% |

| Robustness | Measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters remain within defined limits. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated. | Signal-to-noise ratio ≥ 3:1 |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10:1 |

This table represents typical validation parameters and acceptance criteria for an HPLC method and is not based on a specific validated method for this compound.

Coordination Chemistry of Ethylenedinitrilo Tetraacetonitrile and Its Potential As a Ligand

Direct Metal Complexation with (Ethylenedinitrilo)tetraacetonitrile: A Fundamental Investigation

The investigation into the direct complexation of EDTN with transition metals is foundational to understanding its potential as a versatile ligand. This section delves into the synthesis, characterization, coordination behavior, and stability of such complexes.

The synthesis of transition metal complexes with nitrile-containing ligands is a well-established field in coordination chemistry. wikipedia.org Typically, these complexes are prepared by reacting an anhydrous metal salt with the nitrile ligand in a non-coordinating solvent. wikipedia.org For instance, complexes of the general formula [Cr(NCR)₄][BF₄]₂ (where R = Me, Buᵗ, or Ph) have been synthesized by reacting chromium(II) acetate (B1210297) with HBF₄ in the respective nitrile solution. rsc.org Similarly, copper(I)-acetonitrile complexes, which are valuable starting materials, can be synthesized to have different coordination numbers, such as in [Cu(MeCN)₄]⁺ and [Cu(MeCN)₂]⁺. nih.gov

While specific literature on the synthesis of EDTN-metal complexes is scarce, we can extrapolate potential synthetic routes. A plausible method would involve the reaction of a labile transition metal precursor, such as M(H₂O)₆₂ or MCl₂, with EDTN in a solvent like acetone (B3395972) or a higher-boiling point nitrile to facilitate the coordination of the EDTN ligand.

Characterization of any resulting EDTN-metal complexes would rely on a suite of spectroscopic and analytical techniques.

Infrared (IR) Spectroscopy: The C≡N stretching frequency in IR spectroscopy is a powerful diagnostic tool. Coordination of a nitrile group to a metal cation typically results in a shift of the ν(C≡N) band to a higher wavenumber (a blue shift) compared to the free ligand. researchgate.net This is because the coordination removes electron density from the nitrogen lone pair, which has a weak C≡N anti-bonding character. researchgate.net For example, the C≡N stretching modes for acetonitrile (B52724) (MeCN) are observed at approximately 2253 cm⁻¹ and 2293 cm⁻¹, while in complexes like [M(MeCN)₂]⁺ (M = Ga, In), these bands shift to higher frequencies. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be crucial for elucidating the structure of diamagnetic complexes. The chemical shifts of the ethylene (B1197577) bridge and cyanomethyl protons and carbons would be sensitive to the coordination environment.

X-ray Crystallography: Single-crystal X-ray diffraction would provide unambiguous proof of complex formation and offer precise details about the coordination geometry, bond lengths, and bond angles. This technique has been instrumental in characterizing a vast array of transition metal nitrile complexes, such as [Tc(CH₃CN)₄(PPh₃)₂]ⁿ⁺ (n=1, 2). nih.gov

Elemental Analysis and Mass Spectrometry: These techniques would be used to confirm the stoichiometry of the newly synthesized complexes.

EDTN offers multiple potential coordination modes due to its six nitrogen atoms. The ethylenediamine (B42938) backbone with its two tertiary amine nitrogens and the four terminal nitrile groups present several possibilities for chelation and bridging.

Coordination Modes:

Monodentate: It is conceivable that under certain stoichiometric conditions, EDTN could coordinate to a metal center through a single nitrile nitrogen, behaving similarly to simple nitriles like acetonitrile.

Bidentate/Polydentate: More likely, EDTN would act as a multidentate ligand. It could form a chelate ring by coordinating through two nitrile groups, or through one amine nitrogen and one nitrile nitrogen. A key structural feature of ligands like ethylenediamine (en) is their ability to form stable five-membered chelate rings with a metal ion. libretexts.org EDTN retains this ethylenediamine backbone.

The stability of metal complexes is quantified by their stability constants (K) or formation constants (β). scispace.com Complexes with high stability constants are thermodynamically favored. scispace.com The stability of EDTN complexes would be significantly influenced by the chelate effect. The chelate effect describes the enhanced stability of complexes containing one or more chelate rings compared to analogous complexes with monodentate ligands. doaj.org This is due to a favorable entropy change upon chelation.

Given that EDTN has the potential to be a multidentate ligand, its complexes are expected to exhibit significant stability due to the chelate effect, similar to its well-known derivative, EDTA. purdue.edu The stoichiometry of EDTN-metal complexes would likely be 1:1 (metal:ligand), especially with larger metal ions that can accommodate the multidentate nature of the ligand. However, other stoichiometries, such as 2:1 or 3:2 (metal:ligand), could be possible, potentially leading to polynuclear complexes.

The stability of these complexes can be determined experimentally using techniques such as potentiometric titration or spectrophotometric methods. scispace.com For example, the stability constants for various metal-EDTA complexes are well-documented, with log(β) values indicating high stability (e.g., 18.80 for Cu(II)-EDTA). scielo.br While direct data for EDTN is not available, these values for EDTA provide a benchmark for the potential stability of EDTN complexes, particularly if all potential donor sites are involved in coordination after a structural change.

Comparative Analysis of this compound with Other Nitrile-Based Ligands

To better understand the potential coordination chemistry of EDTN, it is useful to compare it with other nitrile-based ligands.

| Ligand | Structure | Key Coordination Features |

| Acetonitrile (CH₃CN) | Simple, monodentate ligand. | Acts as a weak σ-donor and π-acceptor. Often used as a labile (easily displaced) ligand in synthetic precursors. wikipedia.org |

| Benzonitrile (B105546) (C₆H₅CN) | Aromatic nitrile, monodentate. | Electronic properties can be tuned by substituents on the phenyl ring. The π-system can interact with metal orbitals. wikipedia.org |

| Succinonitrile (NC(CH₂)₂CN) | Dinitrile with a flexible alkyl chain. | Can act as a monodentate, chelating (forming a seven-membered ring), or bridging ligand. |

| This compound (EDTN) | C₁₀H₁₂N₆ | Polydentate ligand with six potential N-donor sites. Combines the features of a chelating diamine backbone with multiple nitrile functional groups. Expected to form highly stable chelates. |

The primary difference between EDTN and simpler nitriles like acetonitrile or benzonitrile is its potential for multidentate chelation. This intrinsic structural advantage suggests that EDTN could form significantly more stable complexes than monodentate nitriles. Compared to simple dinitriles like succinonitrile, EDTN's pre-organized structure around the ethylenediamine core could lead to a more favorable chelate effect.

Precursor Role of this compound in Novel Ligand Synthesis

The most well-documented role of EDTN is as a precursor to EDTA. The hydrolysis of the four nitrile groups to carboxylic acid groups transforms EDTN into the powerful hexadentate chelating agent, EDTA. This reaction is a cornerstone of industrial chemistry.

Beyond simple hydrolysis, the nitrile groups of EDTN offer a platform for further synthetic transformations to create novel and more complex ligands. For example, nitrile groups can undergo a variety of chemical reactions:

Reduction: The nitrile groups could be reduced to primary amines, yielding a hexa-amine ligand. Such polyamine ligands are known to form very stable complexes with transition metals.

Cycloaddition Reactions: Nitriles can participate in [2+3] cycloaddition reactions with azides to form tetrazole rings. This would convert EDTN into a ligand bearing four tetrazole moieties, which are known to be effective coordinating groups.

Reaction with Nucleophiles: The carbon atom of a coordinated nitrile is activated towards nucleophilic attack. wikipedia.org This reactivity could be exploited to add new functional groups to the EDTN framework, thereby creating bespoke ligands with tailored properties.

This synthetic versatility underscores the importance of EDTN not just as a potential ligand in its own right, but also as a valuable starting material for the design of new and sophisticated chelating agents for a wide range of applications in catalysis, materials science, and analytical chemistry.

Emerging Research Frontiers and Prospective Applications Involving Ethylenedinitrilo Tetraacetonitrile

Advancements in Sustainable Synthesis and Processing of (Ethylenedinitrilo)tetraacetonitrile

The conventional industrial synthesis of this compound is a critical step in the production of EDTA. umcs.pl The two-step Singer synthesis, which involves the reaction of ethylenediamine (B42938), formaldehyde (B43269), and hydrogen cyanide to produce this compound that is subsequently hydrolyzed, is noted for its ability to yield a very pure final product. umcs.plbris.ac.uk This method avoids many of the side reactions that lead to impurities like nitrilotriacetic acid (NTA), which can be a contaminant in single-step processes. umcs.plbris.ac.uk

However, growing emphasis on green chemistry is driving research into more sustainable synthetic routes. nih.gov Key areas of advancement include:

Cyanide-Free Pathways: A significant sustainability challenge is the use of highly toxic hydrogen cyanide. umcs.pl Research into alternative, cyanide-free methods for nitrile synthesis is a major goal. nih.gov One promising avenue is the biocatalytic dehydration of aldoximes, which are readily formed from aldehydes and hydroxylamine (B1172632). nih.gov Applying this concept, a potential sustainable route for this compound could involve the oxidation of tetra(hydroxyethyl)ethylenediamine to the corresponding tetra-aldehyde, followed by condensation with hydroxylamine and subsequent enzymatic dehydration to yield the target tetraacetonitrile.

Catalytic Innovations: The development of novel catalysts is crucial for improving reaction efficiency and reducing waste. For nitrile hydration, a key downstream process, metal complex catalysts have shown high activity and selectivity under mild conditions. researchgate.net Similar catalytic principles could be applied to optimize the synthesis of the nitrile itself, potentially lowering energy consumption and improving atom economy.

Solvent Reduction and Alternative Media: Industrial processes often rely on large volumes of solvents. Future research may focus on solvent-free synthetic methods, such as mechanochemistry, which uses mechanical force to drive reactions, or the use of greener solvents like water where possible. researchgate.netnih.gov

The shift towards these greener methodologies aims to reduce the environmental footprint associated with the production of this compound and its derivatives, aligning with the principles of sustainable industrial chemistry. nih.gov

Development of Advanced Analytical Tools for In-Situ Monitoring of this compound Reactions

Optimizing the synthesis of this compound requires a detailed understanding of reaction kinetics, intermediate formation, and the influence of process parameters. In-situ (in the reaction mixture) monitoring provides real-time data, enabling faster process development and improved control over reaction outcomes. spectroscopyonline.commt.com The development of advanced analytical tools is key to achieving this.

Spectroscopic techniques are particularly well-suited for real-time analysis. mt.com

FTIR and Raman Spectroscopy: Both Fourier-transform infrared (FTIR) and Raman spectroscopy can monitor the concentration of reactants, intermediates, and products in real-time. mt.com The characteristic strong absorbance of the nitrile group (C≡N) around 2250 cm⁻¹ provides a clear spectroscopic handle for tracking the formation of this compound.

NMR Spectroscopy: In-situ Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information about species in the reaction mixture, helping to elucidate reaction mechanisms and identify transient intermediates. researchgate.net

X-ray Diffraction (XRD): For reactions involving solid phases, such as the precipitation of this compound, time-resolved in-situ XRD can monitor the evolution of crystalline structures, providing insights into reaction kinetics and polymorphism. nih.govchemrxiv.org

The application of these techniques allows for the creation of detailed reaction profiles, which are essential for optimizing reaction conditions, improving yield and purity, and ensuring process safety and robustness for scale-up. mt.com

Table 1: In-Situ Analytical Techniques for Monitoring this compound Synthesis

| Analytical Technique | Information Gained | Applicability to this compound Synthesis |

|---|---|---|

| FTIR/Raman Spectroscopy | Real-time concentration of reactants and products; reaction kinetics. mt.com | Monitors the disappearance of starting materials and the appearance of the characteristic C≡N stretch of the product. |

| NMR Spectroscopy | Detailed molecular structure; identification of intermediates and byproducts. researchgate.net | Elucidates the reaction mechanism, for instance, by tracking the formation of aminonitrile intermediates. |

| Energy-Dispersive X-ray Diffraction (EDXRD) | Crystalline phase identification; monitoring of precipitation/crystallization processes. chemrxiv.org | Tracks the real-time formation and purity of solid this compound as it precipitates from the reaction solution. |

Exploration of this compound as a Building Block for Functional Materials

The tetrafunctional nature of this compound makes it an attractive precursor for the synthesis of more complex functional materials. Its four nitrile groups can be chemically transformed into a variety of other functionalities, opening up a vast design space for new polymers and hybrid materials.

The nitrile groups of this compound can serve as handles for creating novel monomers. For example, reduction of the nitrile groups to primary amines would yield a tetra-amine monomer. This monomer could then be used in step-growth polymerizations with dicarboxylic acids or diacyl chlorides to form polyamides, or with diisocyanates to form polyureas.

Alternatively, the nitrile groups could be hydrolyzed to carboxylic acids, creating a tetra-acid monomer analogous to EDTA. This tetra-acid could be polymerized with diols to form polyesters. A study has demonstrated the synthesis of functionalized polyacrylonitriles containing EDTA motifs, highlighting the utility of the core structure in polymer science. sid.ir These modified polymers were shown to effectively complex with various metal ions, including Cu²⁺, Ni²⁺, and Co²⁺. sid.ir

The development of controlled polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, allows for the synthesis of polymers with well-defined architectures, such as block copolymers. mdpi.comresearchgate.net This opens the possibility of creating, for example, block copolymers where one block is derived from an this compound-based monomer, imparting specific functionalities like metal binding or hydrophilicity to the final material.

Table 2: Potential Monomers Derived from this compound and Resulting Polymers

| Derived Monomer | Polymerization Partner | Resulting Polymer Class | Potential Properties |

|---|---|---|---|

| Tetra-amine (via nitrile reduction) | Diacyl Chloride | Polyamide | High thermal stability, specific binding sites |

| Tetra-amine (via nitrile reduction) | Diisocyanate | Polyurea | Elastomeric properties, hydrogen bonding networks |

| Tetra-carboxylic Acid (via nitrile hydrolysis) | Diol | Polyester | Biodegradability, tunable mechanical properties |

Hybrid materials combine organic and inorganic components to achieve synergistic properties. The this compound structure can be incorporated into hybrid materials in several ways.

One approach involves using the molecule or its derivatives as ligands to functionalize the surface of inorganic nanoparticles (e.g., silica, gold, metal oxides). The nitrile or carboxylate groups can coordinate to the nanoparticle surface, while the other end of the molecule remains available for further reactions, such as grafting polymers or attaching bioactive molecules.

Furthermore, the tetra-acid derivative (EDTA) is a well-known component in the synthesis of metal-organic frameworks (MOFs). By using this compound-derived linkers, it may be possible to construct novel MOFs with tailored pore sizes and functionalities, suitable for applications in gas storage, separation, and catalysis. Research into EDTA-functionalized polymers has already shown their capacity to form polymer-metal complexes, which can be considered a form of hybrid material with applications in metal ion sorption. sid.ir

Interdisciplinary Applications of this compound in areas beyond Chelation Chemistry

While the ultimate application of this compound is often linked to the chelation properties of its hydrolyzed product, EDTA, the nitrile functionality itself opens doors to applications in other fields. Nitriles are versatile intermediates in organic synthesis, capable of being converted into amines, amides, carboxylic acids, and various heterocyclic compounds. nih.gov

This reactivity makes this compound a potential crosslinking agent in polymer chemistry. The nitrile groups can undergo cycloaddition reactions or be targeted by specific catalysts to form covalent bonds between polymer chains, leading to the formation of robust polymer networks or hydrogels. In materials science, the high nitrogen content and the potential for the nitrile groups to participate in polymerization or crosslinking upon heating could make it a candidate for creating nitrogen-rich carbon materials with applications in energy storage or catalysis.

Unexplored Reactivity and Future Directions in this compound Chemistry

Despite its long history as a chemical intermediate, the full reactive potential of this compound remains largely untapped. Much of the existing literature focuses on its immediate conversion to EDTA. umcs.plbris.ac.uk

Future research could explore several exciting directions:

Coordination Chemistry of the Nitrile: While the coordination chemistry of EDTA is exhaustive, the ability of the intact this compound to act as a ligand has not been extensively studied. The nitrogen atoms of the nitrile groups are potential coordination sites, and complexes formed with various transition metals could exhibit novel catalytic or photophysical properties.

Asymmetric Transformations: Introducing chirality into the ethylenediamine backbone could lead to chiral versions of this compound. Derivatives of these chiral building blocks could find use as ligands in asymmetric catalysis or as components in chiral separation media.

Functional Dendrimers and Hyperbranched Polymers: The tetrafunctional nature of the molecule makes it an ideal core for the divergent synthesis of dendrimers or hyperbranched polymers. By systematically reacting the four nitrile groups, highly branched, three-dimensional macromolecules with a high density of functional groups could be constructed.

Mechanochemistry: Exploring the solid-state reactivity of this compound through mechanochemical methods could reveal new reaction pathways that are inaccessible in solution, potentially leading to novel materials in a solvent-free manner. nih.gov

Q & A

Q. How does EDTN’s coordination behavior impact its reactivity in downstream applications?

- Methodological Answer : Tetrahedral coordination (observed in Li complexes) enhances stability during hydrolysis. Transition metals (e.g., Co²⁺) form EDTA complexes with distorted octahedral geometries, influencing redox activity. Adjusting counterions (e.g., Na⁺ vs. Li⁺) modulates hydrolysis rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.